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Compound of Interest

Compound Name: PROTAC BRD9 Degrader-2

Cat. No.: B12420803 Get Quote

The development of Proteolysis Targeting Chimeras (PROTACs) for Bromodomain-containing

protein 9 (BRD9) has opened new avenues for therapeutic intervention in cancers dependent

on this epigenetic reader. Several BRD9 PROTACs have demonstrated promising preclinical in

vivo activity, leading to clinical investigations. This guide provides a comparative overview of

the in vivo efficacy of prominent BRD9 PROTACs based on available experimental data.

Quantitative Data Comparison
The following tables summarize the in vivo performance of key BRD9 PROTACs based on

published preclinical studies.

Table 1: In Vivo Efficacy - Tumor Growth Inhibition
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PROTAC Cancer Model
Dosing
Regimen

Tumor Growth
Inhibition (TGI)

Notes

CFT8634
Synovial

Sarcoma PDX

89 days

treatment

Durable tumor

regressions with

no regrowth

observed during

a 51-day

observation

period.

Oral

administration.[1]

Multiple

Myeloma (RPMI-

8226 Xenograft)

10, 15, or 30

mg/kg, QD, PO

for 21 days

Dose-dependent

inhibition of

tumor growth.[2]

Multiple

Myeloma (NCI-

H929 Xenograft)

10, 15, or 30

mg/kg, QD, PO

for 21 days

Dose-dependent

inhibition of

tumor growth.[2]

Multiple

Myeloma

(MM.1S

Xenograft)

10, 15, or 30

mg/kg, QD, PO

for 21 days

Dose-dependent

inhibition of

tumor growth.[2]

FHD-609

Synovial

Sarcoma (ASKA

CDX)

2.0 mg/kg, IV

Complete

suppression of

tumor growth

over 30 days.

Superior to

ifosfamide and

pazopanib.[3]

Intravenous

administration.[3]

AML (OCI-AML-2

CDX)
Not specified

Reduced tumor

burden

compared to

vehicle.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://aacrjournals.org/cancerres/article/82/12_Supplement/ND09/704798/Abstract-ND09-The-discovery-and-characterization
https://c4therapeutics.com/wp-content/uploads/2024-AACR-CFT8634-MM-poster-6046-FINAL.pdf
https://c4therapeutics.com/wp-content/uploads/2024-AACR-CFT8634-MM-poster-6046-FINAL.pdf
https://c4therapeutics.com/wp-content/uploads/2024-AACR-CFT8634-MM-poster-6046-FINAL.pdf
https://www.bioworld.com/articles/706958-fhd-609-demonstrates-potent-brd9-degradation-tumor-growth-inhibition-in-synovial-sarcoma-models?v=preview
https://www.bioworld.com/articles/706958-fhd-609-demonstrates-potent-brd9-degradation-tumor-growth-inhibition-in-synovial-sarcoma-models?v=preview
https://foghorntx.com/wp-content/uploads/2023/10/Investigation-of-FHD-609-a-potent-degrader-of-BRD9-in-preclinical-models-of-acute-myeloid-leukemia-AML.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AML (EOL-1

CDX)
Not specified

Reduced tumor

burden

compared to

vehicle.[4]

CW-3308

Synovial

Sarcoma (HS-

SY-II Xenograft)

25 mg/kg and 50

mg/kg, PO

57% and 60%

TGI, respectively.

[5]

Well-tolerated

with no

significant weight

loss.[5]

AMPTX-1
Mouse Xenograft

Model
Oral dosing

Achieved in vivo

BRD9

degradation.[6]

Specific TGI data

not provided.

dBRD9
AML (EOL-1,

MOLM-13)

Not specified in

vivo

Potent anti-

proliferative

effect in vitro.[7]

In vivo efficacy

data not detailed.

E5
Xenograft Tumor

Models
Not specified

Therapeutic

efficacy was

confirmed.[8]

Specific TGI data

not provided.

PDX: Patient-Derived Xenograft, CDX: Cell-Derived Xenograft, QD: Once daily, PO: Oral

administration, IV: Intravenous administration, TGI: Tumor Growth Inhibition.

Table 2: In Vivo Pharmacokinetics & Pharmacodynamics
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PROTAC Animal Model
Key
Pharmacokinetic
Parameters

Pharmacodynamic
Effects

CFT8634
Mouse (Yamato-SS

Xenograft)

Dose-proportional

plasma and tumor

exposure after oral

dosing.[9]

Robust and dose-

dependent

degradation of BRD9

in tumor tissue.[1][9]

FHD-609
Mouse, Rat,

Cynomolgus Monkey

Long half-life (16, 20,

and 17 h,

respectively), low oral

bioavailability.[3]

Dose- and time-

dependent BRD9

degradation in a SYO-

1 synovial sarcoma

CDX model.[3]

Extensive BRD9

degradation in patient

tumor tissue.[10]

CW-3308 Mouse

91% oral

bioavailability. t1/2 =

3.7 h.[5][11]

>90% reduction of

BRD9 protein in HS-

SY-II xenograft tumor

tissue after a single

oral dose.[11][12]

Experimental Protocols
CFT8634 in Multiple Myeloma Xenograft Models[3]

Animal Model: Female CB17 SCID mice for RPMI-8226 and MM.1S xenografts, and NOD

SCID mice for NCI-H929 xenografts.

Tumor Implantation: Mice were implanted with respective multiple myeloma cell lines.

Treatment: Once tumors were established, mice (n=8 per group) were treated orally with

vehicle or CFT8634 at doses of 10, 15, or 30 mg/kg, once daily for 21 days.

Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth

inhibition. Data were expressed as mean tumor volumes ± SEM.
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FHD-609 in Synovial Sarcoma Xenograft Model[4]
Animal Model: Mice bearing ASKA synovial sarcoma cell-derived xenografts (CDX).

Treatment: FHD-609 was administered intravenously at doses of 0.1, 0.5, and 2.0 mg/kg.

Efficacy Assessment: Tumor growth was monitored for 30 days and compared to standard-

of-care therapies, ifosfamide and pazopanib.

Pharmacodynamic Assessment: In a separate SYO-1 synovial sarcoma CDX model, BRD9

protein levels in tumors were assessed at various time points after a single intravenous dose

of FHD-609 (0.05, 0.25, 1.0, and 5.0 mg/kg) to determine dose- and time-dependent

degradation.

CW-3308 in Synovial Sarcoma Xenograft Model[6]
Animal Model: Mice with established HS-SY-II synovial sarcoma xenograft tumors.

Treatment: CW-3308 was administered orally at doses of 25 and 50 mg/kg.

Efficacy Assessment: Tumor growth was monitored, and the percentage of tumor growth

inhibition was calculated. Animal weight was monitored as a measure of toxicity.

Pharmacodynamic Assessment: A single oral dose was administered to determine the extent

of BRD9 protein reduction in the tumor tissue.

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Downstream Effects

Cytoplasm & Signaling Cascades

BRD9

ncBAF Complex

 part of

DNA

 remodels chromatin

Acetylated Histones

 recruits

Gene Transcription
(e.g., MYC)

Cell Proliferation Cell Survival Differentiation

TGF-β/Activin/Nodal
Receptors

SMAD2/3

 translocates to nucleus
 and interacts with BRD9

PI3K

AKT

 influences
BRD9 expression

 influences
BRD9 expression

MAPK

 influences
BRD9 expression

STAT5

 activates
BRD9 expression

Oxytocin Receptor

G-protein

 pathway modulated
by BRD9

 pathway modulated
by BRD9

Click to download full resolution via product page

Caption: BRD9 Signaling Pathways and Interactions.
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Caption: General Experimental Workflow for BRD9 PROTAC In Vivo Efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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